1-(Thiophen-3-yl)propan-2-amine

説明

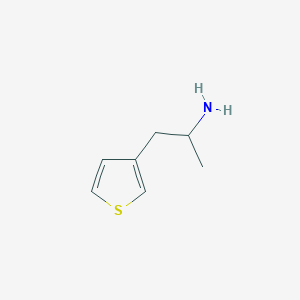

1-(Thiophen-3-yl)propan-2-amine is a chemical compound that belongs to the class of thiophene derivatives. It is structurally similar to amphetamine, with the phenyl ring replaced by a thiophene ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-3-yl)propan-2-amine typically involves the following steps:

Starting Material: The synthesis begins with thiophene, a five-membered aromatic ring containing one sulfur atom.

Alkylation: Thiophene undergoes alkylation to introduce a propylamine side chain at the 3-position. This can be achieved using reagents such as propylamine and a suitable catalyst.

Purification: The final product is purified using techniques like recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques can enhance the efficiency of the production process .

化学反応の分析

Oxidation Reactions

The amine and thiophene moieties participate in oxidation processes under controlled conditions:

| Reaction | Conditions | Reagents | Product | Source |

|---|---|---|---|---|

| Oxidation of amine group | Aqueous acidic conditions | KMnO₄ | 1-(Thiophen-3-yl)propan-2-one |

For example, treatment with potassium permanganate (KMnO₄) oxidizes the amine to a ketone, yielding 1-(thiophen-3-yl)propan-2-one. Thiophene rings are generally resistant to oxidation under mild conditions but can form sulfoxides or sulfones with stronger oxidizers like hydrogen peroxide or m-chloroperbenzoic acid (not explicitly documented for this compound but inferred from structural analogs).

Salt Formation

The primary amine readily forms salts with acids, enhancing stability and solubility:

| Reaction | Conditions | Reagents | Product | Source |

|---|---|---|---|---|

| Hydrochloride salt formation | Room temperature, polar solvent | HCl | 1-(Thiophen-3-yl)propan-2-amine HCl |

This reaction is critical for pharmaceutical formulations, as the hydrochloride salt (CAS 86188-25-2) is a common derivative .

Functional Group Transformations

The amine group undergoes typical reactions for primary amines:

Acylation

Reaction with acyl chlorides or anhydrides forms amides. For example:

Alkylation

Alkyl halides react with the amine to produce secondary or tertiary amines.

Thiophene Ring Reactivity

The thiophene ring undergoes electrophilic substitution at the 2- and 5-positions due to sulfur’s electron-donating effects:

| Reaction | Conditions | Reagents | Product | Source |

|---|---|---|---|---|

| Bromination | Lewis acid catalyst (e.g., FeBr₃) | Br₂ | 5-Bromo-1-(thiophen-3-yl)propan-2-amine | Inferred |

While specific examples are not documented for this compound, analogous thiophene derivatives undergo halogenation, nitration, and sulfonation.

Reductive Reactions

The amine group can be reduced to a secondary alcohol under hydrogenation conditions, though this is less common due to its primary amine structure.

Key Mechanistic Insights

-

Amine Reactivity : The primary amine’s nucleophilicity drives salt formation and acylation/alkylation reactions.

-

Thiophene Stability : The sulfur atom stabilizes the aromatic ring, limiting ring-opening reactions under standard conditions.

科学的研究の応用

Chemical Properties and Structure

1-(Thiophen-3-yl)propan-2-amine has the molecular formula and a molecular weight of 143.24 g/mol. It features a thiophene ring, which contributes to its unique chemical properties and potential biological activities.

Synthesis of Pharmaceutical Intermediates

One of the notable applications of this compound is its role as an intermediate in the synthesis of pharmaceuticals. Specifically, it is used in the preparation of Duloxetine, a medication used to treat major depressive disorder and generalized anxiety disorder. The compound serves as a precursor for synthesizing 3-methylamino-1-(2-thienyl)-1-propanone, which is then converted into Duloxetine through various chemical reactions .

Antimycobacterial Activity

Recent studies have explored the potential of thiophene derivatives, including this compound, as antimycobacterial agents. A series of novel thiophene-arylamide compounds derived from this structure have shown significant activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. These compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.02 to 0.24 μg/mL, highlighting their potential as effective treatments for tuberculosis .

Safety Profile

The safety profile of this compound has been assessed through various toxicological studies. It has been classified as harmful if swallowed and can cause severe skin burns and eye damage . Understanding these toxicological aspects is crucial for its development in pharmaceutical applications.

Case Study 1: Synthesis and Yield Optimization

A study focused on optimizing the synthesis of 3-methylamino-1-(2-thienyl)-1-propanone highlighted the challenges faced in achieving high yields and enantiomeric purity. The reported yield was approximately 74% with an enantiomeric purity of 72% ee, indicating room for improvement in synthetic methodologies .

Case Study 2: Antimycobacterial Efficacy

In a recent investigation into thiophene derivatives, compounds bearing the thiophene core were systematically optimized for their antimycobacterial activity. The lead compound demonstrated significant bactericidal activity in an acute mouse model of tuberculosis, providing a promising avenue for further research into thiophene-based antimycobacterial agents .

Table 1: Comparison of Antimycobacterial Activity of Thiophene Derivatives

| Compound ID | Minimum Inhibitory Concentration (MIC) | Half Maximal Inhibitory Concentration (IC50) |

|---|---|---|

| Compound 23j | 0.02 μg/mL | 0.2 μg/mL |

| Compound 24f | 0.12 μg/mL | 0.5 μg/mL |

| Compound 25a | 0.031 μg/mL | 0.9 μg/mL |

作用機序

1-(Thiophen-3-yl)propan-2-amine can be compared with other similar compounds, such as:

Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by a thiophene ring.

Methiopropamine: A thiophene ring-based structural analogue of methamphetamine, known for its stimulant properties.

Uniqueness: this compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties compared to other thiophene derivatives .

類似化合物との比較

- Thiopropamine

- Methiopropamine

生物活性

1-(Thiophen-3-yl)propan-2-amine, often referred to in the context of its analogs such as methiopropamine (N-methyl-1-(thiophen-2-yl)propan-2-amine), has garnered attention due to its psychoactive properties and potential implications for public health. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity, and case studies reflecting its impact on human health.

This compound is structurally related to amphetamines, characterized by a thiophene ring. The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving monoamines.

Pharmacological Activity

The biological activity of this compound can be examined through its influence on various receptors and neurotransmitter systems:

- Dopaminergic Activity : Similar compounds have been shown to act as dopamine reuptake inhibitors, potentially leading to increased levels of dopamine in the synaptic cleft, which may contribute to stimulant effects.

- Serotonergic Activity : Some studies indicate that related compounds can also affect serotonin receptors, which may lead to altered mood and perception.

Toxicological Findings

The toxicity profile of this compound has been assessed through various case studies, particularly focusing on instances of misuse. The following table summarizes key findings from reported cases:

| Case Study | Symptoms | Plasma Concentration | Outcome |

|---|---|---|---|

| Case 1 (2012) | Palpitations, anxiety, hallucinations | 400 ng/mL (methiopropamine) | Discharged after treatment |

| Case 2 (2014) | Chest pain, paranoia, visual hallucinations | Not specified; multiple substances detected | Hospitalized but stabilized |

| Case 3 (2016) | Nausea, vomiting, agitation | 3.7 mg/L (methiopropamine) | Fatal; other drugs involved |

Clinical Implications

The clinical implications of using compounds like this compound are significant. Reports indicate that users may experience a range of adverse effects including:

- Cardiovascular Issues : Increased heart rate and blood pressure have been noted in users.

- Psychological Effects : Anxiety, paranoia, and hallucinations are common among users, particularly at higher doses.

Regulatory Status

Due to its psychoactive properties and associated risks, regulatory bodies have taken steps to control substances like methiopropamine. In the UK, it has been classified under the Misuse of Drugs Act due to concerns over its safety profile and potential for abuse .

特性

IUPAC Name |

1-thiophen-3-ylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-6(8)4-7-2-3-9-5-7/h2-3,5-6H,4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEQDZAVAQTCOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401344776 | |

| Record name | 3-Thienoamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149977-81-1 | |

| Record name | 3-Thienoamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(thiophen-3-yl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。